3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol . It is a pyrazole derivative, characterized by the presence of a vinyl group and a carbaldehyde group attached to the pyrazole ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde involves the reaction of pyrazole derivatives with formaldehyde. The process typically includes the following steps :
Starting Materials: Pyrazole derivatives and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a solvent such as ethanol or dimethylformamide (DMF).
Catalysts: Acidic catalysts like hydrochloric acid are used to facilitate the reaction.
Procedure: The mixture is heated under reflux for several hours, followed by neutralization with a base such as sodium hydroxide.
Purification: The product is purified by recrystallization using solvents like propanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can react with the vinyl group under basic conditions.
Major Products
Oxidation: Formation of 3-Methyl-1-vinyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 3-Methyl-1-vinyl-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-4-carbaldehyde: A similar compound lacking the vinyl group.
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A derivative with a phenyl group instead of a vinyl group.
Uniqueness
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a vinyl group and a carbaldehyde group on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations.
Properties
IUPAC Name |
1-ethenyl-3-methylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-3-9-4-7(5-10)6(2)8-9/h3-5H,1H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWNBNOCZFGASD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360459 |
Source
|
Record name | 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120841-95-4 |
Source
|
Record name | 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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